2-(4-Hydroxyethoxyphenyl)propionic acid
Description
Structure
3D Structure
Properties
CAS No. |
144236-88-4 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-8(11(13)14)9-2-4-10(5-3-9)15-7-6-12/h2-5,8,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
OULXIEDQQFKLQT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OCCO)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCO)C(=O)O |
Synonyms |
2-(4-hydroxyethoxyphenyl)propionic acid 4-HEPA-PrOH |
Origin of Product |
United States |
Pharmacological Characterization of 2 4 Hydroxyethoxyphenyl Propionic Acid
In Vitro Assessment of Anti-inflammatory Activity
The initial evaluation of a potential anti-inflammatory agent typically involves a series of in vitro assays to determine its direct effects on cellular and enzymatic components of the inflammatory cascade.
Evaluation of Inflammatory Mediator Modulation in Cellular Assays
Specific data from cellular assays detailing the modulation of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by 2-(4-hydroxyethoxyphenyl)propionic acid are not extensively available in the current body of scientific literature. Standard experimental approaches to ascertain such activity would involve the use of cell lines like RAW 264.7 macrophages, which, when stimulated with lipopolysaccharide (LPS), produce these key inflammatory molecules. The ability of a compound to reduce the levels of these mediators is a primary indicator of its anti-inflammatory potential.
Cell-Based Models for Inflammation Inhibition Studies
While the structural characteristics of this compound suggest a likely interaction with inflammatory pathways, detailed studies utilizing specific cell-based models to confirm this inhibition are not readily found in published research. Such investigations are crucial for understanding the compound's cellular mechanisms of action.
In Vivo Preclinical Models for Efficacy Evaluation
Following promising in vitro results, the efficacy of an anti-inflammatory compound is typically assessed in established animal models of inflammation.
Topical Application Models for Induced Inflammation
There is a lack of specific data from preclinical studies investigating the efficacy of topically applied this compound in models of induced inflammation. These models are essential for evaluating the potential of a compound for dermatological applications.
Assessment in Inflammation Induced by Clove Oil or Arachidonic Acid
Detailed findings from studies assessing the activity of this compound in preclinical models of inflammation induced by agents such as clove oil or arachidonic acid are not currently available in the public domain. These models are instrumental in characterizing the specific pathways through which a compound exerts its anti-inflammatory effects.
Elucidation of Biopharmaceutical Aspects
Understanding the biopharmaceutical properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), is fundamental to its development as a therapeutic agent. At present, specific pharmacokinetic and metabolic data for this compound are not well-documented in scientific literature.
Comparative Biopharmaceutical Analysis with Established Arylpropionic Acid Non-Steroidal Anti-inflammatory Drugs (NSAIDs) such as Ibufenac (B14817) and Ibuprofen (B1674241)
This compound is a structural analog of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov It belongs to the arylpropionic acid class of drugs, which are widely used for their analgesic, anti-inflammatory, and antipyretic properties. researchgate.nethumanjournals.comresearchgate.net The key structural difference in this compound is the substitution of the lipophilic isobutyl side chain found in ibuprofen with a more hydrophilic hydroxyethoxy side chain. nih.gov This modification significantly alters its biopharmaceutical properties when compared to its parent compounds, ibuprofen and the related NSAID, ibufenac. nih.govebi.ac.uk
A comparative analysis reveals significant differences in physicochemical properties that influence drug behavior. nih.gov Notably, this compound demonstrates substantially higher water solubility—over 60-fold greater than that of ibufenac and ibuprofen. nih.govebi.ac.uk Conversely, its partitioning into a lipid phase is drastically reduced, by more than 1500-fold, indicating a significant decrease in lipophilicity. nih.govebi.ac.uk
This change in polarity directly impacts its ability to permeate biological membranes. In preclinical models using the rabbit cornea, the apparent corneal permeability coefficient for this compound was found to be 6 x 10⁻⁶ cm/sec. nih.govebi.ac.uk This is considerably lower than the permeability coefficients for ibufenac and ibuprofen, which were both approximately 22 x 10⁻⁶ cm/sec. nih.govebi.ac.uk The lower lipophilicity and reduced permeability are key factors differentiating its biopharmaceutical profile from traditional arylpropionic acid NSAIDs. nih.gov
Table 1: Comparative Physicochemical and Permeability Data
| Compound | Relative Water Solubility | Relative Lipid Partitioning | Apparent Corneal Permeability Coefficient (cm/sec) |
|---|---|---|---|
| This compound | > 60-fold higher | < 1/1500-fold | 6 x 10⁻⁶ |
| Ibufenac | Baseline | Baseline | ~22 x 10⁻⁶ |
| Ibuprofen | Baseline | Baseline | ~22 x 10⁻⁶ |
Data sourced from a biopharmaceutical evaluation in the rabbit eye. nih.govebi.ac.uk
Investigation of Absorption and Distribution in Preclinical Systems
The absorption and distribution of this compound have been investigated in preclinical ocular pharmacokinetic studies in rabbits. nih.gov These studies highlight how the compound's altered physicochemical properties influence its behavior in a biological system. nih.gov
The research indicates that this compound is more slowly absorbed compared to ibufenac and ibuprofen. nih.gov This slower absorption rate is consistent with its lower lipid solubility and reduced corneal permeability. nih.govebi.ac.uk
Despite slower absorption, once it enters the ocular tissues, it is retained for a longer duration. nih.gov The disposition of the compound within the eye, as described by mean residence time, was longer than that of its parent compounds. nih.gov Furthermore, it was cleared more slowly from the eye. nih.gov This suggests that while entry into the tissues is slower, its exit is also delayed, potentially leading to a more sustained presence within the local tissue environment. nih.gov
Ocular pharmacokinetic modeling suggests that for lipophilic compounds like ibufenac and ibuprofen, the entire cornea acts as the primary barrier for entry into the aqueous humor. nih.gov However, for the more hydrophilic this compound, the corneal epithelium and endothelium are presumed to be the specific diffusional barriers into and out of the stroma, which is treated as a distinct compartment. nih.gov
Table 2: Summary of Ocular Pharmacokinetic Parameters in a Preclinical Rabbit Model
| Pharmacokinetic Parameter | This compound | Ibufenac & Ibuprofen |
|---|---|---|
| Absorption Rate | Slower | Faster |
| Retention in Eye Tissues | Longer | Shorter |
| Clearance from Eye | Slower | Faster |
| Mean Residence Time | Longer | Shorter |
Comparative data derived from ocular pharmacokinetic studies. nih.gov
Molecular and Cellular Mechanisms of Action of 2 4 Hydroxyethoxyphenyl Propionic Acid
Target Identification and Engagement Studies
The primary mechanism of action for many NSAIDs involves the direct inhibition of cyclooxygenase (COX) enzymes. ontosight.ai These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. ontosight.aimdpi.com While COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, COX-2 is typically induced at sites of inflammation. mdpi.com
Research suggests that 2-(4-Hydroxyethoxyphenyl)propionic acid likely exerts its anti-inflammatory effects through the inhibition of these COX enzymes. ontosight.ai Although specific inhibition data for this exact molecule is not extensively detailed in the available literature, analysis of structurally and pharmacologically related compounds provides significant insight into its potential activity. For instance, Pelubiprofen, another member of the 2-arylpropionic acid family, demonstrates potent, dual inhibition of both COX isoforms. elsevierpure.comnih.gov In vitro studies have quantified its inhibitory concentration (IC50) against both COX-1 and COX-2, revealing a preferential inhibition of COX-2. elsevierpure.comnih.govresearchgate.net This suggests that this compound may also exhibit a similar inhibitory profile.
Table 1: In Vitro Cyclooxygenase (COX) Enzyme Inhibition by the Structurally Related Compound Pelubiprofen
| Enzyme | IC50 (μM) | Reference |
|---|---|---|
| COX-1 | 10.66 ± 0.99 | elsevierpure.comnih.gov |
| COX-2 | 2.88 ± 1.01 | elsevierpure.comnih.gov |
Beyond direct COX enzyme inhibition, the anti-inflammatory effects of propionic acid derivatives can be mediated through alternative molecular pathways. Research into related compounds indicates that these molecules can modulate the expression of key inflammatory genes. elsevierpure.comnih.gov Studies on the related compound Pelubiprofen have shown that it can reduce the transcriptional expression of COX-2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-induced macrophages. elsevierpure.comnih.gov
Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical molecular target. elsevierpure.com This pathway is a central regulator of inflammatory gene expression. The propionic acid moiety itself has been shown to exert anti-inflammatory effects by downregulating inflammatory markers like TNF-α. nih.gov Studies on other related phenylpropionic acids also suggest a role in reducing oxidative stress, which represents another alternative anti-inflammatory mechanism. ontosight.ai The collective evidence points to a multi-faceted mechanism of action that includes both the suppression of prostaglandin (B15479496) synthesis and the modulation of pro-inflammatory gene expression via key signaling pathways like NF-κB. elsevierpure.comresearchgate.net
Enzyme Kinetics and Receptor Binding Studies
The interaction between an inhibitor and its target enzyme is defined by specific kinetic and binding parameters. For NSAIDs in the propionic acid class, the mode of binding within the cyclooxygenase active site is well-understood. nih.gov These inhibitors typically form hydrogen bonds between their carboxylate group and key amino acid residues, namely Tyrosine-385 and Serine-530, at the apex of the COX active site. nih.gov The remainder of the inhibitor molecule engages with the hydrophobic channel of the enzyme through van der Waals interactions. nih.gov
Cellular Signaling Pathway Modulation
The molecular action of this compound and its analogs extends to the modulation of intracellular signaling cascades that govern inflammation. A primary target is the TAK1-IKK-NF-κB pathway. elsevierpure.comnih.govresearchgate.net In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB-α. elsevierpure.com Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that involves the phosphorylation of transforming growth factor-β activated kinase-1 (TAK1) and the IκB kinase (IKK) complex. elsevierpure.comnih.gov
Activated IKK then phosphorylates IκB-α, targeting it for degradation. This releases NF-κB, allowing it to translocate into the nucleus and initiate the transcription of numerous pro-inflammatory genes. elsevierpure.comnih.gov Research on Pelubiprofen demonstrates that it can inhibit this pathway at multiple points. It has been shown to inhibit the LPS-induced phosphorylation of both TAK1 and IKK-β. elsevierpure.comnih.gov This action prevents the subsequent phosphorylation and degradation of IκB-α, thereby blocking the nuclear translocation of NF-κB's p65 subunit and attenuating the expression of inflammatory mediators. elsevierpure.comnih.gov Additionally, studies on the propionic acid moiety suggest that its anti-inflammatory effects may also be partly mediated by G-protein coupled receptors (Gi/o proteins), indicating another potential layer of cellular signaling modulation. nih.gov
Structure Activity Relationship Sar Studies of 2 4 Hydroxyethoxyphenyl Propionic Acid and Its Derivatives
Design and Synthesis of Structural Analogs for SAR Probing
The systematic modification of the 2-(4-Hydroxyethoxyphenyl)propionic acid scaffold is a key strategy to probe its SAR. This involves the synthesis of a library of analogs with targeted alterations to its core components: the propionic acid side chain, the phenyl ring, and the hydroxyethoxy moiety.
The propionic acid side chain is a critical pharmacophore for the anti-inflammatory activity of profens. Modifications to this moiety can significantly impact cyclooxygenase (COX) enzyme inhibition. Key modifications and their expected outcomes include:
Esterification and Amidation: Conversion of the carboxylic acid to its corresponding esters or amides can influence the compound's lipophilicity and pharmacokinetic profile. While the free carboxylic acid is generally considered essential for direct COX inhibition, these derivatives can act as prodrugs, undergoing hydrolysis in vivo to release the active acid form. This strategy can also mitigate the gastric irritation associated with the acidic nature of the parent drug. mdpi.com
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can modulate the acidity and binding interactions with the target enzyme. These modifications aim to improve the therapeutic index by altering the compound's electronic and steric properties.
Alpha-Substituent Modification: The methyl group at the alpha-position of the propionic acid chain is crucial for activity. Increasing the size of this substituent generally leads to a decrease in anti-inflammatory potency.
To illustrate the impact of these modifications, a series of hypothetical analogs and their predicted anti-inflammatory activities are presented in the table below.
| Modification | Predicted Anti-inflammatory Activity |
| Esterification (e.g., Methyl ester) | Lower in vitro, potentially similar in vivo (prodrug) |
| Amidation (e.g., Primary amide) | Lower in vitro, potentially similar in vivo (prodrug) |
| Bioisosteric Replacement (e.g., Tetrazole) | Variable, potential for retained or enhanced activity |
| Alpha-Ethyl Substitution | Decreased activity |
This table is illustrative and based on general principles of arylpropionic acid SAR, as specific data for this compound derivatives is limited in publicly available literature.
Phenyl Ring Substitution: The introduction of various substituents on the phenyl ring can alter its electronic and steric properties. Halogenation, for instance, can enhance the anti-inflammatory activity of some arylpropionic acids. The position of the substituent is also critical, as it can affect the orientation of the molecule within the enzyme's active site. nih.gov
Hydroxyethoxy Moiety Alteration: The hydroxyethoxy side chain offers several possibilities for derivatization.
Ether Chain Length: Varying the length of the alkoxy chain can impact the compound's lipophilicity and interaction with the enzyme.
Hydroxyl Group Modification: Esterification or etherification of the terminal hydroxyl group can influence solubility and metabolic stability.
The following table provides a hypothetical representation of how such modifications might influence anti-inflammatory potency.
| Modification | Predicted Anti-inflammatory Activity |
| Phenyl Ring Chlorination | Potentially enhanced activity |
| Phenyl Ring Methylation | Variable, dependent on position |
| Elongation of Ether Chain (e.g., Propoxy) | Potentially altered activity and selectivity |
| Esterification of Terminal Hydroxyl Group | Potentially altered pharmacokinetics (prodrug) |
This table is illustrative and based on general principles of arylpropionic acid SAR, as specific data for this compound derivatives is limited in publicly available literature.
Correlating Structural Features with Anti-inflammatory Potency
The anti-inflammatory potency of this compound derivatives is primarily attributed to their ability to inhibit the COX enzymes, COX-1 and COX-2. The correlation between specific structural features and inhibitory activity is a cornerstone of SAR studies.
Generally, for arylpropionic acids, a planar aromatic ring system is favored for optimal interaction with the active site of COX enzymes. The acidic moiety, typically the carboxylic acid, is believed to interact with a key arginine residue in the active site. The lipophilicity of the molecule, influenced by various substituents, also plays a significant role in its ability to reach the target site.
For instance, in related arylpropionic acids, the presence of a bulky, lipophilic group on the phenyl ring often enhances COX-2 selectivity. While specific data for this compound is not widely available, it is hypothesized that modifications to the hydroxyethoxy group could be tailored to achieve a better fit within the larger active site of COX-2 compared to COX-1.
Impact of Stereochemistry on Biological Activity and Selectivity
Like other profens, this compound possesses a chiral center at the alpha-carbon of the propionic acid moiety. The stereochemistry at this center has a profound impact on its biological activity.
It is well-established for the profen class of NSAIDs that the (S)-enantiomer is the pharmacologically active form, responsible for the inhibition of COX enzymes. nih.gov The (R)-enantiomer is typically inactive or significantly less active. researchgate.net This stereoselectivity arises from the specific three-dimensional arrangement of the substituents around the chiral center, which dictates the molecule's ability to bind effectively to the active site of the COX enzymes.
The (S)-enantiomer is thought to orient itself within the enzyme's active site in a manner that allows for optimal interaction with key amino acid residues, leading to inhibition of prostaglandin (B15479496) synthesis. The (R)-enantiomer, due to its different spatial arrangement, is unable to achieve this favorable binding orientation. While the (R)-enantiomer of some profens can undergo in vivo metabolic inversion to the active (S)-enantiomer, the direct administration of the pure (S)-enantiomer is often preferred to reduce metabolic load and potential for off-target effects. researchgate.net Therefore, the stereospecific synthesis or resolution of this compound to isolate the (S)-enantiomer is a critical consideration for maximizing its therapeutic potential.
Computational Chemistry and in Silico Analysis of 2 4 Hydroxyethoxyphenyl Propionic Acid
De Novo Drug Design Methodologies based on In Silico Insights
De novo drug design is a computational methodology focused on creating novel molecular structures from scratch, tailored to fit the specific binding site of a biological target. nih.gov Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules atom-by-atom or fragment-by-fragment. This approach offers the potential to explore uncharted chemical space and generate unique molecular scaffolds with high predicted affinity and specificity. Insights derived from the computational analysis of 2-(4-Hydroxyethoxyphenyl)propionic acid can serve as a foundational blueprint for such design strategies, particularly targeting enzymes like cyclooxygenase (COX). ontosight.ainih.gov
The core principle involves using the target's structural information or a pharmacophore model derived from known ligands to guide the construction of new chemical entities. nih.gov The process is iterative, involving molecule generation, scoring, and optimization to enhance desired properties such as binding affinity, selectivity, and drug-likeness. nih.gov
Structure-Based De Novo Design
When the three-dimensional crystal structure of the target protein (e.g., COX-2) is available, structure-based de novo design becomes a powerful tool. nih.gov This methodology leverages the spatial and energetic properties of the receptor's active site to construct complementary ligands.
Fragment-Based Growing: This approach begins by placing a small molecular seed or fragment, such as the phenylpropionic acid core of this compound, into a favorable position within the binding pocket. The algorithm then systematically adds new fragments or functional groups, extending the molecule to occupy adjacent sub-pockets and form key interactions with amino acid residues. For instance, the propionic acid moiety is known to be critical for interacting with residues like Tyr355 and Arg120 in the COX-2 active site. nih.gov
Linking Method: Alternatively, multiple disconnected fragments can be placed in different sub-pockets of the active site. A computational algorithm then attempts to connect these fragments with suitable linker moieties, creating a single, coherent molecule. nih.gov
Cavity-Based Generation: Sophisticated software can analyze the shape and chemical nature of the binding site cavity to generate a "negative image" of the target. This mold is then used to construct a molecule with a complementary shape and electrostatic profile.
The generated molecules are continuously evaluated using scoring functions that estimate binding affinity. This allows the algorithm to prioritize the growth of structures with the highest potential for potent inhibition. nih.gov
Ligand-Based De Novo Design
In the absence of a high-resolution target structure, ligand-based de novo design can be employed. nih.gov This approach relies on the chemical information from a set of known active molecules to build a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov
Generative artificial intelligence (AI) and deep learning models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on the structural features of known COX inhibitors, including propionic acid derivatives. nih.gov These models learn the underlying rules of molecular structure and can subsequently generate novel molecules, often represented as SMILES strings, that conform to the learned pharmacophore and possess desirable chemical properties. chemrxiv.org The generated compounds are then filtered and prioritized based on predicted activity, synthetic accessibility, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Generative Chemistry and Optimization
Modern de novo design heavily incorporates AI to automate and refine the generation of novel drug candidates. nih.gov By fine-tuning generative models with data specific to a target class, such as NSAIDs, these systems can produce molecules that are not only novel but also optimized for specific endpoints. nih.govnih.gov
An evolutionary or genetic algorithm can be used to further optimize the generated hits. In this process, a population of initial molecules is created. These molecules are then subjected to iterative cycles of "mutation" (small chemical modifications) and "crossover" (combining features from different molecules). In each cycle, the fitness of the new molecules is evaluated using docking scores or QSAR predictions, and the best candidates are selected to seed the next generation. This evolutionary pressure guides the design process toward molecules with progressively better binding affinity and drug-like properties. nih.gov
Table 1: Key Methodologies in De Novo Drug Design
| Methodology | Primary Requirement | Approach | Key Advantage |
|---|---|---|---|
| Structure-Based Design | 3D structure of the biological target (e.g., protein crystal structure). | Uses the receptor's binding site as a template to build or "grow" a complementary ligand. | High potential for designing potent and selective molecules by directly targeting specific interactions. rug.nl |
| Ligand-Based Design | A set of known active ligands (when target structure is unknown). | Derives a pharmacophore model from known actives and generates new molecules that fit the model. nih.gov | Enables drug design efforts even without a solved receptor structure. |
| Generative AI Models | Large datasets of chemical structures (for pre-training) and target-specific ligands (for fine-tuning). | Uses deep learning to learn chemical rules and generate novel molecular structures (e.g., as SMILES strings). nih.gov | Capable of exploring vast and novel chemical space efficiently. |
Table 2: Hypothetical Workflow for De Novo Design of COX-2 Inhibitors
| Step | Action | Computational Tools | Rationale |
|---|---|---|---|
| 1. Target Preparation | Obtain and prepare the 3D crystal structure of the human COX-2 enzyme. | Protein Data Bank (PDB), Molecular modeling software. | The enzyme's active site provides the structural template for designing new inhibitors. nih.gov |
| 2. Fragment Placement | Place the 2-(4-ethoxyphenyl)propionic acid scaffold as an initial fragment within the COX-2 active site. | De novo design software (e.g., LigBuilder, SPROUT). | The core scaffold serves as an anchor, ensuring key interactions, such as the carboxylate's bond with Arg120, are maintained. nih.gov |
| 3. Molecule Growth | Algorithmically "grow" new functional groups from the core scaffold to fill unoccupied space in the binding pocket. | Fragment-based growing algorithms. | To create novel structures that maximize favorable interactions with the protein and improve binding affinity. |
| 4. Scoring and Ranking | Evaluate thousands of generated candidate molecules using a scoring function to predict binding affinity. | Docking programs (e.g., AutoDock, GOLD), Scoring functions. | To prioritize a smaller set of the most promising novel compounds for further analysis. nih.gov |
| 5. Filtering | Apply drug-likeness filters (e.g., Lipinski's Rule of Five) and predict ADMET properties. | QSAR models, ADMET prediction software. | To eliminate candidates with poor pharmacokinetic profiles early in the design process. researchgate.net |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ibuprofen (B1674241) |
Metabolism and Biotransformation Pathways of 2 4 Hydroxyethoxyphenyl Propionic Acid
In Vitro Metabolic Stability Studies in Preclinical Biological Systems
Specific in vitro metabolic stability data for 2-(4-Hydroxyethoxyphenyl)propionic acid in preclinical biological systems such as liver microsomes or hepatocytes is not available in the reviewed literature.
Generally, such studies are crucial in early drug development to predict a compound's pharmacokinetic profile. orientjchem.org The metabolic stability of a compound is assessed by measuring the rate at which it is eliminated when incubated with metabolically active systems. nih.gov Common preclinical biological systems used for these assays include:
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. orientjchem.org They are used to assess the susceptibility of a compound to oxidative metabolism.
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolizing enzymes, offering a more complete picture of metabolic pathways, including conjugation reactions like glucuronidation. humanjournals.com Cryopreserved or fresh hepatocytes from various species (e.g., rat, dog, monkey, human) are used to understand inter-species differences in metabolism. orientjchem.org
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.
In a typical metabolic stability assay, the test compound is incubated with one of these systems, and samples are taken at various time points. The concentration of the parent compound is measured, usually by high-performance liquid chromatography with mass spectrometry (HPLC-MS). nih.gov From the rate of disappearance of the parent compound, key parameters are calculated.
Table 1: Key Parameters in Metabolic Stability Studies
| Parameter | Description | Calculation |
|---|---|---|
| Half-life (t½) | The time it takes for the concentration of the compound to decrease by half. | Determined from the slope of the natural log of the compound concentration versus time. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | Calculated from the half-life and the conditions of the in vitro system (e.g., protein or cell concentration). humanjournals.com |
These in vitro data are then used in scaling models to predict in vivo pharmacokinetic parameters in humans, such as hepatic clearance and bioavailability.
Identification and Characterization of Major Metabolites
There is no specific information identifying or characterizing the major metabolites of this compound in the scientific literature.
For the broader class of 2-arylpropionic acids, metabolism typically proceeds through several key pathways, resulting in metabolites that are more water-soluble and easier to excrete. The primary routes of biotransformation are Phase I oxidation and Phase II conjugation.
Phase I Metabolism:
Hydroxylation: This is a common metabolic route for arylpropionic acids, catalyzed by CYP enzymes. Hydroxylation can occur on the aromatic ring or on aliphatic side chains. For this compound, potential hydroxylation sites exist on the phenyl ring.
O-Dealkylation: The ether linkage in the hydroxyethoxy group could potentially be a site for O-dealkylation, although this is generally a less common pathway for this type of stable ether.
Phase II Metabolism:
Glucuronidation: This is the most significant Phase II pathway for profens. The carboxylic acid moiety of the propionic acid side chain is a prime target for conjugation with glucuronic acid, forming an acyl glucuronide. These acyl glucuronides are often chemically reactive and can covalently bind to proteins. The hydroxyl group on the ethoxy side chain could also undergo glucuronidation to form an ether glucuronide.
Sulfation: Conjugation with sulfate (B86663) at a hydroxyl group can also occur, catalyzed by sulfotransferases (SULTs).
Coenzyme A (CoA) Thioester Formation: A notable pathway for profens is the formation of a CoA thioester at the carboxylic acid group. This process is involved in the chiral inversion of (R)-enantiomers to the more pharmacologically active (S)-enantiomers.
Elucidation of Enzymatic Systems Involved in Biotransformation
Specific enzymatic systems responsible for the biotransformation of this compound have not been elucidated.
Based on the metabolism of other profens, the following enzyme superfamilies would be implicated in its biotransformation:
Cytochrome P450 (CYP) Superfamily: These Phase I enzymes, located primarily in the liver, are responsible for oxidative metabolism. Specific isoforms like CYP3A4, CYP2C9, and CYP2C8 are commonly involved in the hydroxylation of NSAIDs.
UDP-glucuronosyltransferases (UGTs): These Phase II enzymes catalyze the transfer of glucuronic acid to the parent compound or its Phase I metabolites. The UGT1A and UGT2B subfamilies are particularly important for the glucuronidation of carboxylic acids and hydroxyl groups present in profens.
Sulfotransferases (SULTs): These cytosolic enzymes are responsible for sulfation reactions, primarily at hydroxyl groups.
Acyl-CoA Synthetases: These enzymes are responsible for the formation of CoA thioesters from the carboxylic acid group, which is a key step in the metabolic chiral inversion of profens.
Microbial Degradation and Environmental Fate Studies
There are no studies available that specifically detail the microbial degradation or environmental fate of this compound.
However, research on other phenoxypropionic acid herbicides provides insights into potential environmental pathways. Microbial degradation is the primary mechanism for the breakdown of such compounds in soil and water.
Mechanistic Aspects of Degradation:
Side Chain Cleavage: A common initial step in the microbial degradation of related herbicides like 2,4-D is the enzymatic cleavage of the acetic or propionic acid side chain from the aromatic ring. This typically yields a corresponding phenol.
Ring Hydroxylation: Following side-chain cleavage, microorganisms employ hydroxylases to add hydroxyl groups to the aromatic ring, making it more susceptible to cleavage.
Ring Cleavage: Dioxygenase enzymes then catalyze the cleavage of the aromatic ring, breaking it down into smaller, aliphatic acids (e.g., succinic acid). These smaller molecules can then be utilized by microorganisms in central metabolic pathways like the tricarboxylic acid (TCA) cycle.
A variety of soil bacteria, including species of Pseudomonas, Alcaligenes, and Cupriavidus, have been identified as capable of degrading phenoxyalkanoic acid compounds. The rate of degradation is influenced by environmental factors such as soil moisture, temperature, pH, and the composition of the microbial community.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) |
Analytical Methodologies for 2 4 Hydroxyethoxyphenyl Propionic Acid Research
Chromatographic Separation and Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are essential for separating 2-(4-Hydroxyethoxyphenyl)propionic acid from impurities, starting materials, and other related substances. These methods are also the cornerstone of purity assessment, ensuring the quality and consistency of the compound for research and potential applications.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In RP-HPLC, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and its partitioning with a polar mobile phase.
A typical RP-HPLC method involves an isocratic or gradient elution using a mobile phase composed of an aqueous buffer (often with a pH modifier like trifluoroacetic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netpensoft.net Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule provides strong chromophoric activity. researchgate.net The selection of a specific wavelength, often around 220-230 nm, allows for sensitive detection. researchgate.net Method validation according to established guidelines is crucial to ensure the method is accurate, precise, reproducible, and specific for its intended purpose. pensoft.net
While specific HPLC application notes for this compound are not prevalent in public literature, methods for the closely related compound 2-(4-Hydroxyphenoxy)propionic acid have been described. These can serve as a starting point for method development.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | Elutes the compound from the column. TFA helps to improve peak shape. |
| Elution | Isocratic or Gradient | Maintains constant or varies mobile phase composition for optimal separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at ~230 nm | Quantifies the compound based on its UV absorbance. daicelchiral.com |
| Temperature | 25-30 °C | Ensures reproducible retention times. researchgate.netdaicelchiral.com |
Note: The conditions above are illustrative for related propionic acid compounds and may require optimization for this compound. The data for Detection and Temperature are based on methods for 2-(4-Hydroxyphenoxy)propionic acid. researchgate.netdaicelchiral.com
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. creative-proteomics.com For carboxylic acids like this compound, which have low volatility and can exhibit poor peak shape due to their polarity, derivatization is often required. This process converts the polar carboxylic acid and hydroxyl groups into less polar, more volatile esters or silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) derivatives). nist.gov
After derivatization, the sample is injected into the GC, where it is vaporized and separated on a column (e.g., HP-INNOWAX). nist.gov A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. GC-MS offers the dual benefit of separation and structural identification, making it a highly specific and sensitive analytical tool. creative-proteomics.com
Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS))
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
¹H NMR: This technique identifies the different chemical environments of hydrogen atoms (protons). For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the protons of the hydroxyethoxy group (-O-CH₂-CH₂-OH), and the protons of the propionic acid moiety (-CH(CH₃)COOH). Spin-spin coupling patterns, such as triplets for the methylene (B1212753) protons and a doublet for the methyl protons, would help confirm the connectivity. docbrown.info
¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. Signals would be expected for the carboxylic acid carbon, the aromatic carbons, the aliphatic carbons of the propionic acid side chain, and the carbons of the hydroxyethoxy group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Key expected peaks include a very broad band for the O-H stretch of the carboxylic acid (superimposed on the C-H stretches), another O-H stretch for the alcohol, a sharp and strong C=O stretch for the carbonyl group of the acid, and C-O stretching bands for the ether and acid functionalities. docbrown.info
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (Broad) | Stretching |
| O-H (Alcohol) | 3200-3600 (Broad) | Stretching |
| C-H (Aromatic/Aliphatic) | 2850-3100 | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Ether/Acid/Alcohol) | 1050-1300 | Stretching |
Note: The data presented are typical IR absorption ranges for the indicated functional groups. docbrown.info
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. Using a technique like electrospray ionization (ESI), the molecule can be gently ionized to observe the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), which confirms the molecular weight. Further fragmentation (MS/MS) can be induced to break the molecule into smaller, characteristic pieces, which helps to confirm the structure. docbrown.info For this compound, expected fragments would correspond to the loss of the carboxyl group, cleavage of the propionic acid side chain, and fragmentation of the hydroxyethoxy group.
Bioanalytical Methods for Quantification in Complex Biological Matrices
To study the pharmacokinetics of this compound, validated bioanalytical methods are required to accurately measure its concentration in biological fluids such as plasma, serum, or urine. researchgate.net Given the complexity of these matrices, these methods must be highly selective, sensitive, and robust.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis. mdpi.com This technique combines the superior separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.
The development of a bioanalytical method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances, such as proteins and lipids, from the biological sample. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net The choice of method depends on the analyte's properties and the required sensitivity.
Chromatographic Separation: An optimized HPLC method is used to separate the analyte from any remaining matrix components and potential metabolites.
Mass Spectrometric Detection: Detection is typically performed using an ESI source and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com MRM provides excellent specificity by monitoring a specific fragmentation transition from a precursor ion (the molecular ion) to a product ion.
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or ICH). mdpi.com This involves assessing linearity, accuracy, precision, selectivity, stability, and recovery to ensure the reliability of the analytical data. researchgate.net
| Validation Parameter | Description |
|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of the measured concentration to the true concentration, often expressed as a percentage of the nominal value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analytical response from an extracted sample to the response from a standard solution. |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Note: This table summarizes key validation parameters essential for any reliable bioanalytical method. researchgate.netmdpi.com
Future Research Directions and Translational Opportunities
Exploration of New Therapeutic Indications for 2-(4-Hydroxyethoxyphenyl)propionic Acid
While the anti-inflammatory and analgesic properties of arylpropionic acid derivatives are well-established, emerging research suggests their potential in a broader range of therapeutic areas. researchgate.net The parent drug, loxoprofen, exerts its effects by non-selectively inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. researchgate.netwikipedia.org The active metabolite is a potent inhibitor of both COX-1 and COX-2. nih.govepa.gov
Future research is anticipated to explore the utility of this compound in oncology. Studies have indicated that NSAIDs can exhibit chemopreventive and anticancer effects against various cancers. nih.gov Investigating the specific efficacy and mechanisms of this metabolite in different cancer models could unveil new therapeutic avenues. Furthermore, given the role of inflammation in neurodegenerative diseases, exploring the neuroprotective potential of this compound is a promising area of investigation. The ability of NSAIDs to modulate inflammatory pathways could be beneficial in conditions such as Alzheimer's and Parkinson's disease.
Development of Advanced Formulation Strategies
The development of novel drug delivery systems (NDDS) offers a significant opportunity to enhance the therapeutic profile of this compound. ijpsjournal.com Advanced formulations can improve bioavailability, provide sustained release, and target specific tissues, thereby increasing efficacy and minimizing potential side effects. acmgloballab.comijcap.in
Current research in drug delivery for similar compounds includes the development of liposomes, nanoparticles, micelles, and polymer-drug conjugates. ijpsjournal.com For instance, solid lipid nanoparticles (SLNs) have been shown to be a promising approach for enhancing the oral bioavailability of poorly water-soluble drugs. Encapsulating this compound in such nanocarriers could improve its solubility and absorption. ijcap.in Additionally, the development of transdermal patches and topical gel formulations, already available for loxoprofen, could be further optimized for this specific active metabolite to provide localized and sustained drug delivery. wikipedia.org
| Formulation Strategy | Potential Advantages |
| Liposomes | Biocompatible vesicles capable of encapsulating both hydrophilic and hydrophobic drugs. ijpsjournal.com |
| Solid Lipid Nanoparticles (SLNs) | Enhance oral bioavailability of lipophilic drugs and offer controlled release. |
| Micelles | Self-assembling colloidal carriers that can increase the solubility of poorly soluble drugs. acmgloballab.com |
| Polymer-drug Conjugates | Can improve drug stability and provide targeted delivery. ijpsjournal.com |
Integrated Omics Approaches for Comprehensive Mechanistic Insights
The application of integrated 'omics' technologies, including genomics, proteomics, and metabolomics, holds the key to unlocking a deeper understanding of the molecular mechanisms of this compound. These approaches can provide a holistic view of the drug's interaction with biological systems. researchgate.net
Metabolomic studies, for example, can identify the complete metabolic profile of loxoprofen and its derivatives in various biological matrices, potentially uncovering novel bioactive metabolites. researchgate.net Proteomics can be employed to identify protein targets and signaling pathways modulated by the compound beyond the well-known COX inhibition. This could reveal off-target effects or new mechanisms of action relevant to different diseases. researchgate.net Integrating these datasets can help in building comprehensive models of the drug's activity, paving the way for personalized medicine approaches and the identification of new therapeutic targets. umanitoba.ca
Design of Next-Generation Arylpropionic Acid Analogs with Enhanced Profiles
The chemical structure of this compound serves as a valuable scaffold for the design of next-generation arylpropionic acid analogs with improved efficacy and safety profiles. Medicinal chemistry efforts are focused on modifying the core structure to achieve greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects. nih.gov
Q & A
Q. What are the recommended protocols for synthesizing 2-(4-Hydroxyethoxyphenyl)propionic acid in laboratory settings?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation, where a phenoxy group is introduced to a propionic acid backbone. For example, aluminum chloride (AlCl₃) can catalyze the reaction between 4-hydroxyethoxybenzene derivatives and propionic acid precursors. Reaction conditions (e.g., anhydrous environment, 60–80°C, 12–24 hours) must be optimized to minimize side products like chlorinated byproducts . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Incompatible with oxidizing agents (e.g., peroxides, chlorates) and reactive metals (e.g., sodium, magnesium); avoid moisture to prevent hydrolysis .
- Storage : Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Conduct regular stability checks via HPLC to monitor degradation (e.g., ester hydrolysis or dimerization) .
Q. What analytical techniques are suitable for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Confirmation : Use NMR (¹H/¹³C) to verify substitution patterns (e.g., hydroxyethoxy group at C4) and FT-IR for functional group analysis (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water mobile phase) quantifies impurities. LC-MS (ESI-negative mode) identifies degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported carcinogenicity data for phenylpropionic acid derivatives?
- Methodological Answer :
- In Vitro Assays : Conduct Ames tests (with/without metabolic activation) to assess mutagenicity. Compare results with structurally similar compounds (e.g., 2-(2,4-Dichlorophenoxy)propionic acid, which shows limited carcinogenicity in rodents vs. MCPP, classified as a potential carcinogen ).
- Dose-Response Studies : Use OECD Guideline 451 for long-term carcinogenicity testing in rodent models, focusing on organ-specific effects (e.g., lung/kidney histopathology) .
Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?
- Methodological Answer :
- Chiral Synthesis : Employ asymmetric catalysis (e.g., BINAP-ruthenium complexes) during alkylation to favor the (R)- or (S)-enantiomer .
- Resolution Techniques : Use preparative chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases in organic-aqueous biphasic systems) to isolate enantiomers .
Q. How can metabolic pathways of this compound be mapped in microbial or mammalian systems?
- Methodological Answer :
- Microbial Degradation : Incubate with Bifidobacterium or Lactobacillus strains under anaerobic conditions. Monitor metabolites via LC-MS/MS, focusing on phenylpropionic acid derivatives (e.g., 4-hydroxyphenylpropionic acid) and cleavage products (e.g., resorcinol) .
- Mammalian Metabolism : Use hepatic microsomes (human/rat) to identify phase I/II metabolites. Employ stable isotope labeling (e.g., ¹³C-propionic acid) to trace metabolic fate .
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progression in real time .
- Quality-by-Design (QbD) : Use factorial design experiments (e.g., varying catalyst concentration, temperature) to identify critical process parameters and establish a design space .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, pKa) of phenylpropionic acid derivatives?
- Methodological Answer :
- Standardization : Measure properties under controlled conditions (e.g., 25°C, 0.1 M ionic strength). For solubility, use shake-flask method with HPLC quantification .
- Computational Validation : Compare experimental data with DFT-calculated properties (e.g., COSMO-RS for solubility prediction) .
Q. What methodologies enable detection of trace environmental residues of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
